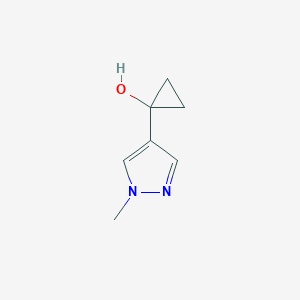
2-bromo-1-(1-methylcyclobutyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(1-methylcyclobutyl)ethan-1-one, also known as 2-BMCBE, is an organic compound that belongs to the class of cyclobutyl compounds. It is a colorless liquid with a pungent odor that is used for a variety of scientific and industrial purposes. It has been used in the synthesis of pharmaceuticals, in organic synthesis, and as a reagent in the laboratory.
Aplicaciones Científicas De Investigación
2-bromo-1-(1-methylcyclobutyl)ethan-1-one has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, and has been used to synthesize a variety of pharmaceuticals, including anti-cancer drugs and anti-inflammatory drugs. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of organic dyes.
Mecanismo De Acción
2-bromo-1-(1-methylcyclobutyl)ethan-1-one acts as a nucleophile in organic reactions, and is able to form covalent bonds with electrophilic centers. It can also act as an oxidizing agent, and has been used to oxidize a variety of organic compounds.
Biochemical and Physiological Effects
2-bromo-1-(1-methylcyclobutyl)ethan-1-one is not known to have any adverse effects on the human body. It is not toxic, and is not known to have any biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-1-(1-methylcyclobutyl)ethan-1-one has several advantages for laboratory experiments. It is inexpensive, readily available, and can be easily synthesized. It is also a highly reactive compound, which makes it useful for a variety of organic synthesis reactions. However, it is also a highly volatile compound, and care must be taken to avoid exposure to its fumes.
Direcciones Futuras
There are a number of potential future directions for the use of 2-bromo-1-(1-methylcyclobutyl)ethan-1-one. It could be used as a reagent in the synthesis of other organic compounds, or it could be used as a catalyst in the synthesis of polymers. It could also be used in the synthesis of pharmaceuticals, or as an oxidizing agent in organic synthesis. Additionally, it could be used in the synthesis of organic dyes for use in a variety of applications.
Métodos De Síntesis
2-bromo-1-(1-methylcyclobutyl)ethan-1-one can be synthesized by a variety of methods. The most common method is the reaction of 1-bromo-2-methylcyclobutene with sodium ethoxide in ethanol. This reaction yields 2-bromo-1-(1-methylcyclobutyl)ethan-1-one in a yield of about 85%. Other methods of synthesis include the reaction of 1-bromo-2-methylcyclobutene with lithium ethoxide in THF, the reaction of 1-bromo-2-methylcyclobutene with potassium tert-butoxide in THF, and the reaction of 1-bromo-2-methylcyclobutene with sodium tert-butoxide in THF.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-bromo-1-(1-methylcyclobutyl)ethan-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the preparation of the starting material, the formation of the intermediate, and the final conversion to the target compound.", "Starting Materials": [ "1-methylcyclobutanol", "sodium bromide", "acetic acid", "sodium hydroxide", "ethyl bromide", "sodium carbonate", "potassium iodide", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium chloride", "sodium thiosulfate", "magnesium sulfate", "anhydrous ether", "dichloromethane" ], "Reaction": [ "Step 1: Conversion of 1-methylcyclobutanol to 1-methylcyclobutyl bromide", "1-methylcyclobutanol is reacted with hydrobromic acid and phosphorus tribromide to form 1-methylcyclobutyl bromide.", "Step 2: Formation of the intermediate", "1-methylcyclobutyl bromide is reacted with sodium nitrite and hydrochloric acid to form the intermediate 1-methylcyclobutyl nitrite.", "Step 3: Conversion of the intermediate to ethyl 2-nitropropionate", "1-methylcyclobutyl nitrite is reacted with ethyl bromide and sodium hydroxide to form ethyl 2-nitropropionate.", "Step 4: Reduction of ethyl 2-nitropropionate to ethyl 2-aminopropionate", "Ethyl 2-nitropropionate is reduced with sodium bisulfite to form ethyl 2-aminopropionate.", "Step 5: Conversion of ethyl 2-aminopropionate to 2-bromo-1-(1-methylcyclobutyl)ethan-1-one", "Ethyl 2-aminopropionate is reacted with acetic acid, sodium bromide, and potassium iodide to form 2-bromo-1-(1-methylcyclobutyl)ethan-1-one." ] } | |
Número CAS |
2156471-18-8 |
Nombre del producto |
2-bromo-1-(1-methylcyclobutyl)ethan-1-one |
Fórmula molecular |
C7H11BrO |
Peso molecular |
191.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



